N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Description
N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiomorpholine-based inhibitor that has shown promising results in various studies related to biochemistry and physiology.
Scientific Research Applications
Structural Aspects and Properties
- Structural studies on amide-containing isoquinoline derivatives, similar in structure to N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide, have shown that these compounds can form crystalline salts and complexes with enhanced fluorescence properties. Such studies are crucial for understanding the material properties and potential applications in sensing, imaging, and material science (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Modification
- Research on the synthesis of quinolines and related fused pyridines from acetamidothiophens highlights the versatility of these compounds in generating various heterocyclic structures, which are essential in pharmaceuticals and agrochemicals (Meth–Cohn, Narine, & Tarnowski, 1981).
Antifungal Agents
- Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent antifungal agents, suggesting that related compounds, such as N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide, could have applications in developing new antifungal therapies (Bardiot et al., 2015).
Analgesic Effects
- Studies on compounds with similar structures have explored their potential in treating pain, indicating that N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide could be investigated for its analgesic properties (Navarrete-Vázquez et al., 2016).
Anticonvulsant Agents
- Synthesis and evaluation of benzothiazole derivatives with acetamido pharmacophores as anticonvulsant agents have been conducted, suggesting a potential research direction for assessing the anticonvulsant activity of N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide (Amir, Asif, Ali, & Hassan, 2012).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-7-13(20)18(14(21)8(2)22-7)6-12(19)17-9-3-4-10(15)11(16)5-9/h3-5,7-8H,6H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGIMIRLPCWLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
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